

(S)-Pyrrolidine-2-carboxamide Hydrochloride Derivatives: A Comparative Guide to Biological Efficacy

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Compound of Interest

Compound Name: (S)-Pyrrolidine-2-carboxamide
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

The (S)-Pyrrolidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Derivatives of **(S)-Pyrrolidine-2-carboxamide hydrochloride** have demonstrated significant potential across various therapeutic areas, including oncology, metabolic disorders, and infectious diseases. This guide provides an objective comparison of the biological efficacy of these compounds against relevant alternatives, supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of (S)-Pyrrolidine-2-carboxamide have emerged as promising anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.

Comparison of in vitro Anticancer Activity

A notable series of pyrrolidine aryl carboxamide derivatives has been investigated for its potential in treating hepatocellular carcinoma (HCC).[1] One of the lead compounds, 10m, exhibited potent anticancer activity comparable to OSU-2S and was found to be approximately two-fold more potent than the standard HCC drug, Sorafenib.[1]

In a separate study, a novel series of pyrrolidine-carboxamide derivatives was developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2] Compound 7g from this series demonstrated a mean IC50 of 0.90 μ M across a panel of cancer cell lines, outperforming the standard chemotherapeutic agent Doxorubicin (IC50 of 1.10 μ M).[2] Furthermore, the EGFR inhibitory activity of these compounds was comparable to Erlotinib, and their CDK2 inhibitory activity was potent, with IC50 values in the nanomolar range.[2]

Compound/ Drug	Target/Mechanism of Action	Cancer Cell Line(s)	IC50 (μ M)	Reference Compound(s)	IC50 of Reference (μ M)
Compound 10m	PKC δ activation (putative)	HCC cell lines	Not specified directly, but stated to be ~2x more potent than Sorafenib	Sorafenib	Not specified
Compound 7g	Dual EGFR/CDK2 inhibitor	A-549, MCF- 7, HT-29	0.90 (mean)	Doxorubicin	1.10
EGFR inhibition	-	0.087 - 0.107	Erlotinib	0.080	
CDK2 inhibition	-	0.015 - 0.031	Dinaciclib	0.020	

Experimental Protocols

MTT Assay for Cytotoxicity:

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

- **Compound Treatment:** Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
- **MTT Addition:** MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assays (EGFR and CDK2):

The inhibitory activity against specific kinases is determined using in vitro kinase assays.

- **Reaction Setup:** The kinase, a suitable substrate (e.g., a biotinylated peptide), and various concentrations of the inhibitor are mixed in a reaction buffer.
- **Initiation:** The reaction is initiated by the addition of ATP, often including a radiolabeled ATP like [³³P]-ATP.
- **Incubation:** The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 1 hour at room temperature).
- **Detection:** The amount of substrate phosphorylation is quantified. For radiolabeled assays, this involves capturing the substrate and measuring incorporated radioactivity using a scintillation counter.
- **IC50 Determination:** IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

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and CDK2 signaling pathways targeted by Compound 7g.
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Anti-diabetic Activity

Certain derivatives of (S)-Pyrrolidine-2-carboxamide have been designed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism. DPP-4 inhibitors are an established class of oral anti-diabetic drugs.

Comparison of in vitro DPP-4 Inhibitory Activity

A series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives were synthesized and evaluated as DPP-4 inhibitors. Compound 17a from this series demonstrated high potency.

Compound/Drug	Target/Mechanism of Action	IC50 (μM)	Selectivity (DPP-8/DPP-4)	Selectivity (DPP-9/DPP-4)
Compound 17a	DPP-4 inhibitor	0.017	1324	1164

Experimental Protocol

DPP-4 Inhibition Assay:

- **Reaction Mixture:** The test compound, recombinant human DPP-4 enzyme, and a buffer (e.g., Tris-HCl, pH 8.0) are mixed in a 96-well plate and pre-incubated.
- **Substrate Addition:** A fluorogenic substrate, such as Gly-Pro-AMC, is added to initiate the reaction.
- **Incubation:** The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
- **Fluorescence Measurement:** The fluorescence of the product (AMC) is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
- **IC50 Calculation:** The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotective Activity

(S)-Pyrrolidine-2-carboxamide derivatives have also been explored for their potential in treating ischemic stroke by acting as sodium channel blockers.

Comparison of in vitro and in vivo Neuroprotective Effects

Structure-activity relationship studies led to the discovery of compound 5e as a potent Na⁺ channel blocker with low inhibitory action against the hERG channel, a crucial factor for cardiac

safety.

Compound/Drug	Target/Mechanism of Action	In vitro Potency (Na ⁺ channel)	hERG Inhibition	In vivo Efficacy (rat MCAO model)
Compound 5e	Sodium channel blocker	Potent	Low	Remarkable neuroprotective activity

Experimental Protocols

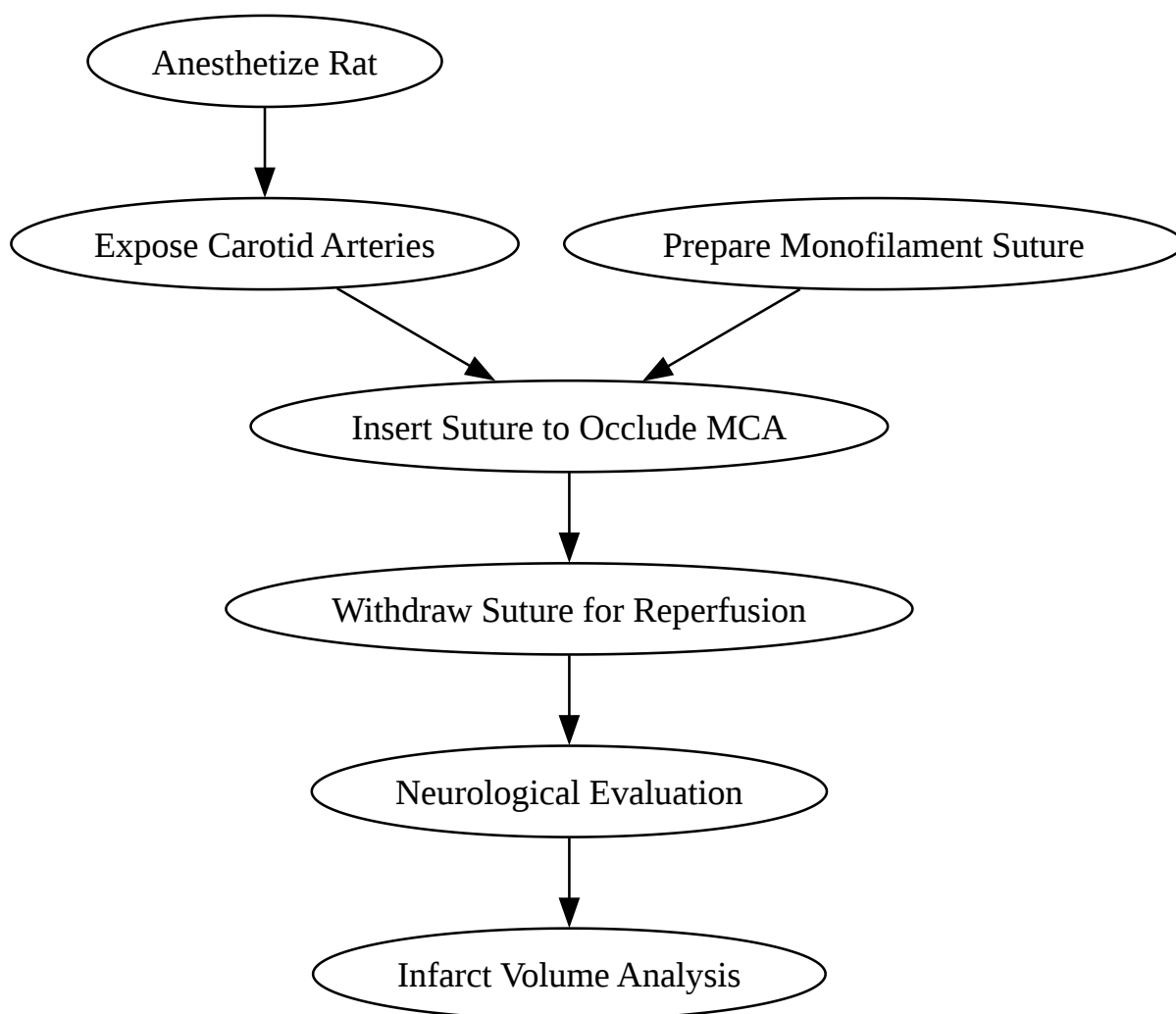
hERG Channel Inhibition Assay (Automated Patch-Clamp):

- **Cell Culture:** A cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells) is used.
- **Electrophysiology:** Whole-cell patch-clamp recordings are performed. Cells are held at a holding potential (e.g., -80 mV).
- **Voltage Protocol:** A specific voltage protocol is applied to elicit hERG currents, typically involving a depolarizing step followed by a repolarizing step to measure the tail current.
- **Compound Application:** Different concentrations of the test compound are applied to the cells.
- **Data Analysis:** The percentage of inhibition of the hERG tail current is calculated to determine the IC₅₀ value.

Rat Transient Middle Cerebral Artery Occlusion (MCAO) Model:

- **Anesthesia:** The rat is anesthetized.
- **Suture Insertion:** A monofilament nylon suture is inserted into the internal carotid artery to occlude the middle cerebral artery.
- **Occlusion Period:** The suture is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia.

- Reperfusion: The suture is withdrawn to allow for reperfusion.
- Neurological Assessment: Neurological deficits are assessed at various time points post-reperfusion.
- Infarct Volume Measurement: The brain is harvested, sectioned, and stained (e.g., with TTC) to measure the infarct volume.



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Other Biological Activities

Derivatives of (S)-Pyrrolidine-2-carboxamide have also shown promise as:

- Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA): This makes them potential novel agents for treating tuberculosis.
- N-acyl ethanolamine acid amidase (NAAA) inhibitors: These compounds have potential as anti-inflammatory agents.
- Antibacterial agents: Some pyrrolidine-2-one derivatives have demonstrated good antibacterial activity.[3][4]

The versatility of the (S)-Pyrrolidine-2-carboxamide scaffold continues to be a rich source for the discovery of new therapeutic agents. The data presented in this guide highlights the significant potential of these derivatives and provides a foundation for further research and development in this area.

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